molecular formula C18H15Cl2F3N4O4 B12831554 3-(3-aminopropanoyl)-1-[(E)-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione;hydrochloride

3-(3-aminopropanoyl)-1-[(E)-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione;hydrochloride

Cat. No.: B12831554
M. Wt: 479.2 g/mol
InChI Key: KDPZVTDTHZQJDW-ZLEPUWEXSA-N
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Description

3-(3-aminopropanoyl)-1-[(E)-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione;hydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a trifluoromethyl group, a furan ring, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminopropanoyl)-1-[(E)-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione;hydrochloride typically involves multiple steps:

    Formation of the Imidazolidine-2,4-dione Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Addition of the Trifluoromethyl Group: This step can be achieved through nucleophilic or electrophilic trifluoromethylation reactions.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the amino groups.

    Reduction: Reduction reactions can target the imidazolidine-2,4-dione core and the nitro groups if present.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the aromatic ring and the furan ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in NMR studies due to its distinct chemical shift.

Medicine

Medically, the compound has potential as a drug candidate due to its ability to interact with various biological targets. Its structure suggests it could be useful in the development of anti-inflammatory, anti-cancer, or antimicrobial agents.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the furan and imidazolidine-2,4-dione cores contribute to its overall stability and reactivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **3-(3-aminopropanoyl)-1-[(E)-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione
  • **3-(3-aminopropanoyl)-1-[(E)-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione;hydrochloride

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C18H15Cl2F3N4O4

Molecular Weight

479.2 g/mol

IUPAC Name

3-(3-aminopropanoyl)-1-[(E)-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C18H14ClF3N4O4.ClH/c19-13-3-1-10(7-12(13)18(20,21)22)14-4-2-11(30-14)8-24-25-9-16(28)26(17(25)29)15(27)5-6-23;/h1-4,7-8H,5-6,9,23H2;1H/b24-8+;

InChI Key

KDPZVTDTHZQJDW-ZLEPUWEXSA-N

Isomeric SMILES

C1C(=O)N(C(=O)N1/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F)C(=O)CCN.Cl

Canonical SMILES

C1C(=O)N(C(=O)N1N=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F)C(=O)CCN.Cl

Origin of Product

United States

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